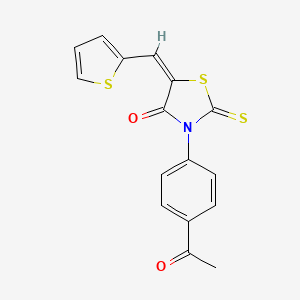

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with acetylphenyl and thiophenylmethylene substituents, makes it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYLUFSGWUGII-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylphenyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Diabetic Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the development of diabetic complications, particularly cataracts.

In a study involving the synthesis of novel thiazolidinone derivatives, it was found that certain compounds exhibited significant inhibitory activity against both aldehyde reductase (ALR1) and aldose reductase (ALR2) enzymes. Specifically, a derivative similar to this compound demonstrated selective inhibition of ALR2, leading to improved metabolic parameters in diabetic rat models, including modulation of body weight and blood glucose levels .

| Compound | ALR1 Inhibition | ALR2 Inhibition | Effect on Diabetic Rats |

|---|---|---|---|

| 6e | Moderate | High | Improved glucose levels |

| This compound | TBD | TBD | TBD |

Anti-Cancer Properties

Thiazolidinone derivatives have also shown promise in anti-cancer research. The compound's structure allows for interactions with various biological targets involved in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

In particular, compounds derived from thiazolidinones have been noted for their ability to inhibit specific kinases such as c-Met and Ron, which are associated with tumor growth and metastasis. The selectivity index of these compounds suggests that they could potentially be developed into targeted therapies for cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal critical interactions that contribute to the compound's inhibitory effects on aldose reductase and its cytotoxicity against cancer cells.

For example, docking simulations indicate that the compound fits well within the active site of ALR2, forming key hydrogen bonds and hydrophobic interactions that enhance its inhibitory potency .

Green Synthesis Techniques

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches such as deep eutectic solvents for the synthesis of thiazolidinone derivatives. These methods reduce the use of hazardous solvents while maintaining high yields and purity of the target compounds .

Mechanism of Action

The mechanism of action of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

Thiazolidin-2,4-dione: Known for its antidiabetic properties.

Thiazolidin-4-one: Exhibits antimicrobial and anti-inflammatory activities.

2-Thioxothiazolidin-4-one: Similar structure but lacks the acetylphenyl and thiophenylmethylene substituents.

Uniqueness

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the acetylphenyl group enhances its lipophilicity, while the thiophenylmethylene group contributes to its electronic properties, making it a versatile compound for various applications.

Biological Activity

The compound (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant and antibacterial properties as well as its implications in cancer therapy.

Synthesis and Characterization

The synthesis of this compound involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various thiocarbamoyl compounds. The reaction typically proceeds under basic conditions, leading to the formation of the desired thiazolidinone structure. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the ABTS radical scavenging assay. The results indicated that derivatives containing thiophene moieties exhibited significant antioxidant activity. For instance, one derivative demonstrated a 62% inhibition rate compared to ascorbic acid, indicating strong radical scavenging capabilities .

Antibacterial Activity

The antibacterial properties were assessed against several pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound showed notable activity against these Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent. The structure-activity relationship indicates that modifications on the thiophene ring can enhance antibacterial efficacy .

Case Studies

- Inhibition of mPGES-1 : A study highlighted the role of similar thiazolidinone derivatives in inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. Compounds structurally related to this compound showed promising IC50 values in low micromolar ranges against A549 cell lines, indicating potential for further development as anticancer agents .

- Genotoxicity Assessment : Research on thiophene compounds revealed varying degrees of genotoxicity in yeast models. The biological activity was measured through mortality rates and DNA damage assays, providing insights into the safety profile of these compounds .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence isomer formation?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Aldehyde formation : A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the required aldehyde intermediate .

- Condensation : Reaction of the aldehyde with 2-thioxothiazolidin-4-one under reflux in ethanol, often catalyzed by piperidine or acetic acid to form the benzylidene-thiazolidinone core .

- Isomer control : The E-isomer is favored by optimizing solvent polarity (e.g., ethanol over DMSO) and maintaining temperatures between 70–80°C to minimize Z-isomer formation .

Q. Table 1: Representative Synthesis Conditions

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms substituent positions and E-isomer geometry via coupling constants (e.g., J = 12–14 Hz for trans-vinylic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₁₆H₁₂N₂O₂S₂: 328.03; observed: 328.05) .

- HPLC : A C18 column with methanol/water (70:30) at 1 mL/min ensures >95% purity, with UV detection at 254 nm .

Q. Table 2: Key Analytical Parameters

| Technique | Parameters | Diagnostic Peaks/Features | References |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.8–8.1 (acetylphenyl protons) | |

| HPLC | C18 column, 254 nm, 25°C | Retention time: 6.2 min | |

| FT-IR | KBr pellet, 400–4000 cm⁻¹ | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |

Advanced Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic properties and reactivity of this thiazolidinone derivative?

Methodological Answer:

Q. What mechanisms underlie the anticancer activity of this compound, and how can researchers validate these pathways experimentally?

Methodological Answer:

- Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells in leukemia (e.g., HL-60) cultures treated at IC₅₀ = 12–15 μM .

- Cell cycle arrest : Western blotting for cyclin-dependent kinase inhibitors (p21, p27) in G1/S phase-arrested cells .

- Enzyme inhibition : Spectrophotometric assays (e.g., NADPH depletion) to measure inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy .

Q. Table 3: Biological Assay Design

| Assay | Protocol | Key Metrics | References |

|---|---|---|---|

| MTT cytotoxicity | 48 h incubation, λ = 570 nm | IC₅₀ = 14.2 μM (MCF-7) | |

| Caspase-3 activation | Fluorometric substrate DEVD-AMC | 3-fold increase at 24 h |

Q. How should researchers address contradictions in biological activity data arising from structural variations or isomer presence?

Methodological Answer:

- Isomer resolution : Use preparative HPLC (Chiralpak IA column, hexane/isopropanol) to separate E/Z isomers and test their activities independently .

- SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and compare IC₅₀ values to identify critical substituents .

- Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.